molecular formula C6H2Cl3N3 B11883683 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11883683
M. Wt: 222.5 g/mol
InChI Key: ZJHKWYCHKYEUEI-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of three chlorine atoms at positions 3, 4, and 6 of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,6-trichloropyridine with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-b]pyridine

Uniqueness

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other pyrazolopyridines that may have different substitution patterns or lack chlorine atoms altogether.

Properties

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

3,4,6-trichloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12)

InChI Key

ZJHKWYCHKYEUEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C2=C(NN=C21)Cl)Cl)Cl

Origin of Product

United States

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